

Technical Guide: 3,4,5,6-Tetrachlorobenzene-1,2-dithiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4,5,6-tetrachlorobenzene-1,2-dithiol

Cat. No.: B082216

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CAS Number: 13801-50-8

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the properties and applications of **3,4,5,6-tetrachlorobenzene-1,2-dithiol**. Due to the limited availability of published data on this specific compound, this guide also provides information on related chemical structures to offer a broader context for potential research and application.

Chemical Identity and Properties

3,4,5,6-Tetrachlorobenzene-1,2-dithiol is a highly chlorinated aromatic dithiol. While specific experimental data for this compound is scarce, its structural properties can be inferred.

Property	Value	Source
CAS Number	13801-50-8	[1]
Molecular Formula	C ₆ H ₂ Cl ₄ S ₂	[1]
Molecular Weight	280.022 g/mol	[1]
SMILES	<chem>C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S</chem>	[1]
InChI	InChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H	[1]

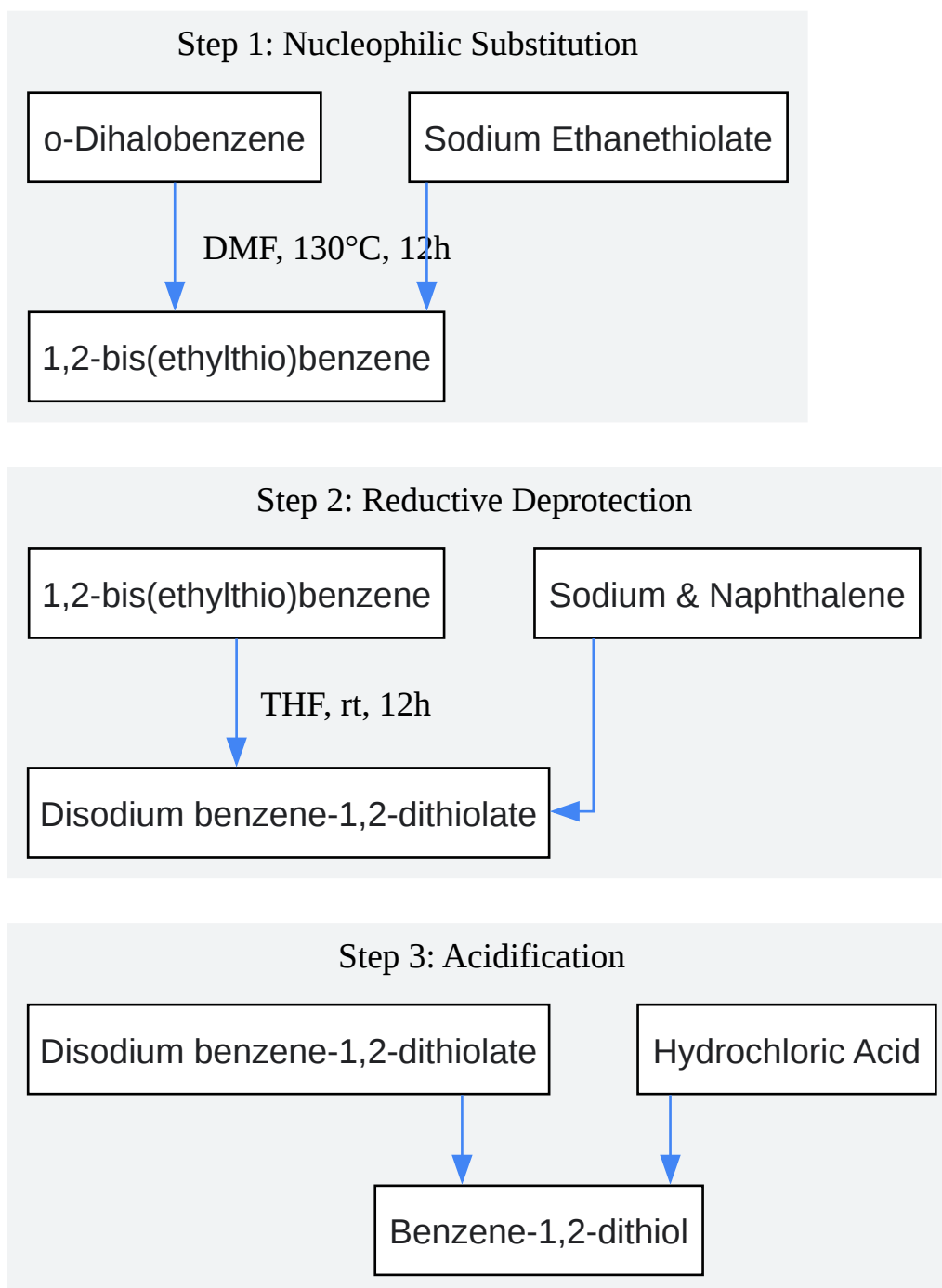
Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **3,4,5,6-tetrachlorobenzene-1,2-dithiol** are not readily available in the public domain. However, general synthetic strategies for aromatic dithiols can provide a foundational approach for its preparation. One common method involves the nucleophilic substitution of halogen atoms on a benzene ring with a sulfur-containing nucleophile, followed by a reduction or deprotection step.

A potential synthetic pathway could be conceptualized as a multi-step process starting from a suitable tetrachlorinated benzene derivative.

Conceptual Experimental Workflow: Synthesis of an Aromatic Dithiol

This diagram illustrates a generalized workflow for the synthesis of benzene-1,2-dithiol from o-dihalobenzene, which could be adapted for the synthesis of its tetrachlorinated analogue.[2]



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A generalized synthetic workflow for benzene-1,2-dithiol.[2]

Applications in Research and Drug Development

While direct applications of **3,4,5,6-tetrachlorobenzene-1,2-dithiol** in drug development are not documented, the broader class of chlorinated aromatic compounds and dithiols have established roles in medicinal chemistry and material science.

Chlorine-containing molecules are integral to a significant portion of pharmaceuticals, with applications in treating a wide array of diseases.[3] The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Dithiol-containing compounds, particularly 1,2-dithiols, have demonstrated a range of pharmacological activities, including antitumor, antioxidant, and anti-HIV properties.[4] They are also utilized as ligands in coordination chemistry to create metal complexes with specific electronic and catalytic properties.

Related Compounds of Interest

Given the limited data on the target compound, researchers may find it useful to consider related, more extensively studied molecules.

Tetrachlorocatechol (3,4,5,6-Tetrachlorobenzene-1,2-diol)

This is the oxygen analogue of the target dithiol. It is known as a metabolite of pentachlorophenol and has been studied for its toxicological properties.[5]

Property	Value
CAS Number	1198-55-6
Molecular Formula	C ₆ H ₂ Cl ₄ O ₂
Molecular Weight	247.9 g/mol
Synonyms	Tetrachlorocatechol, 3,4,5,6-Tetrachloro-1,2-benzenediol

1,2,4,5-Tetrachlorobenzene

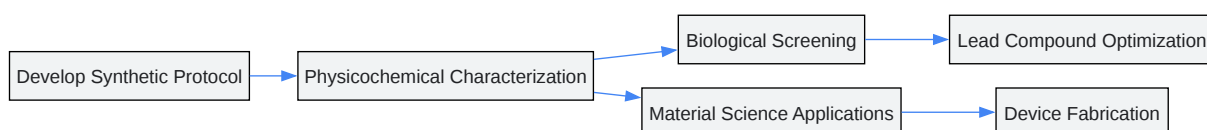
This isomer is a well-characterized compound and has been used as an intermediate in the production of herbicides and defoliants.[6] Its environmental fate and toxicity have been the subject of numerous studies.[7]

Property	Value
CAS Number	95-94-3
Molecular Formula	C ₆ H ₂ Cl ₄
Molecular Weight	215.88 g/mol
Melting Point	140 °C

Future Research Directions

The unique electronic properties endowed by four chlorine atoms and two adjacent thiol groups suggest that **3,4,5,6-tetrachlorobenzene-1,2-dithiol** could be a valuable ligand for the synthesis of novel metal-dithiolene complexes. Such complexes are of interest in materials science for their conductive and magnetic properties.

Further research is needed to establish reliable synthetic routes, characterize its physicochemical properties, and explore its potential applications in medicinal chemistry and materials science. The logical relationship for initiating such research is outlined below.



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Logical workflow for future research on **3,4,5,6-tetrachlorobenzene-1,2-dithiol**.

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- To cite this document: BenchChem. [Technical Guide: 3,4,5,6-Tetrachlorobenzene-1,2-dithiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082216#cas-number-for-3-4-5-6-tetrachlorobenzene-1-2-dithiol]

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